molecular formula C7H17NO2 B13894565 1-Amino-3-butoxypropan-2-ol

1-Amino-3-butoxypropan-2-ol

Cat. No.: B13894565
M. Wt: 147.22 g/mol
InChI Key: OQUPTZQPAWAAMK-UHFFFAOYSA-N
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Description

1-Amino-3-butoxypropan-2-ol is an organic compound with the molecular formula C7H17NO2. It is a versatile chemical used in various scientific and industrial applications. The compound is characterized by the presence of an amino group, a butoxy group, and a hydroxyl group, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-3-butoxypropan-2-ol can be synthesized through several methods. One common approach involves the reaction of 3-chloropropan-1-ol with butylamine under basic conditions. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-butoxypropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as sodium azide or thiols can be used in the presence of a base.

Major Products Formed:

    Oxidation: Formation of 1-amino-3-butoxypropan-2-one.

    Reduction: Formation of 1-amino-3-butoxypropan-2-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Amino-3-butoxypropan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-amino-3-butoxypropan-2-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the butoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. The hydroxyl group can participate in various biochemical reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

    1-Butoxypropan-2-ol: Similar structure but lacks the amino group.

    1-Amino-2-propanol: Similar structure but lacks the butoxy group.

    3-Amino-1-propanol: Similar structure but lacks the butoxy group and has a different position of the amino group.

Uniqueness: 1-Amino-3-butoxypropan-2-ol is unique due to the presence of all three functional groups (amino, butoxy, and hydroxyl), which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .

Properties

Molecular Formula

C7H17NO2

Molecular Weight

147.22 g/mol

IUPAC Name

1-amino-3-butoxypropan-2-ol

InChI

InChI=1S/C7H17NO2/c1-2-3-4-10-6-7(9)5-8/h7,9H,2-6,8H2,1H3

InChI Key

OQUPTZQPAWAAMK-UHFFFAOYSA-N

Canonical SMILES

CCCCOCC(CN)O

Origin of Product

United States

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